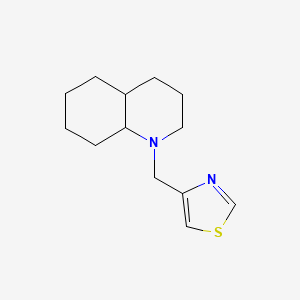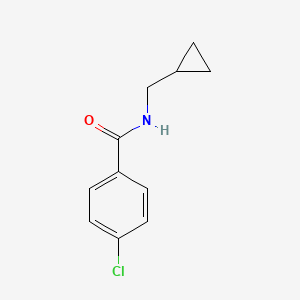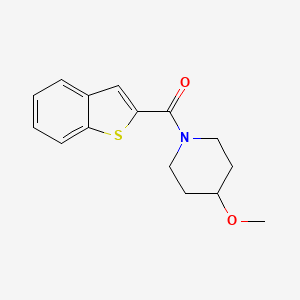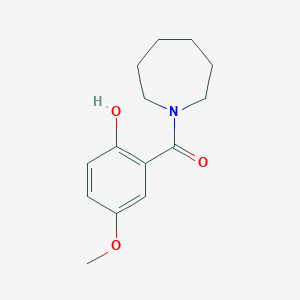
N-(cyclopropylmethyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the neurotransmitter GABA, which plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-2-fluorobenzamide is based on its inhibition of GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increased levels can lead to a reduction in neuronal excitability and a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-2-fluorobenzamide depend on the specific brain regions and neuronal circuits that are affected by the increased levels of GABA. In general, N-(cyclopropylmethyl)-2-fluorobenzamide has been shown to reduce seizure activity in animal models of epilepsy, to reduce anxiety-like behavior in rodents, and to reduce pain sensitivity in models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclopropylmethyl)-2-fluorobenzamide as a research tool is its high selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitter systems. However, the use of N-(cyclopropylmethyl)-2-fluorobenzamide in laboratory experiments can be limited by its relatively short half-life and its poor solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(cyclopropylmethyl)-2-fluorobenzamide and its therapeutic applications. One area of interest is the development of more potent and selective GABA-AT inhibitors, which could have improved efficacy and reduced side effects compared to N-(cyclopropylmethyl)-2-fluorobenzamide. Another area of interest is the investigation of the effects of N-(cyclopropylmethyl)-2-fluorobenzamide on different brain regions and neuronal circuits, which could lead to the identification of new therapeutic targets for neurological and psychiatric disorders. Finally, the development of new delivery methods for N-(cyclopropylmethyl)-2-fluorobenzamide, such as nanoparticle-based drug delivery systems, could improve its pharmacokinetic properties and increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with cyclopropylmethylamine in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to yield N-(cyclopropylmethyl)-2-fluorobenzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPUPJGENDIJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)






![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)



![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)
